2-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
Beschreibung
Eigenschaften
IUPAC Name |
2-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-8-5-3-4-6-10(8)12(16)13-7-11-14-9(2)15-17-11/h3-6H,7H2,1-2H3,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVWITXORVYEMGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC2=NC(=NO2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
The primary targets of the compound “2-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide” are currently unknown. The compound is a derivative of the 1,2,4-oxadiazole ring, which is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients with various therapeutic focuses. .
Mode of Action
Compounds with a 1,2,4-oxadiazole ring are known to interact with their targets through various mechanisms, depending on the specific functional groups present in the compound.
Pharmacokinetics
The compound has a molecular weight of 203.25 g/mol, which is within the range that generally allows for good bioavailability.
Biologische Aktivität
2-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the realm of anticancer properties. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is . The compound features a benzamide structure with a 3-methyl-1,2,4-oxadiazole moiety that contributes to its biological activity.
The biological activity of this compound can be attributed to its interaction with various cellular targets. Research indicates that oxadiazole derivatives often exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting specific enzymes that are crucial for cancer cell proliferation.
Anticancer Properties
Numerous studies have evaluated the anticancer potential of oxadiazole derivatives. For instance:
- Inhibition of Cancer Cell Lines : Research has shown that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For example:
- IC50 Values : Some derivatives have reported IC50 values in the low micromolar range against cell lines such as HEPG2 (liver cancer) and MCF7 (breast cancer) .
- Mechanistic Studies : Compounds have been shown to induce cell cycle arrest and apoptosis through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .
Enzyme Inhibition
Studies have indicated that oxadiazole derivatives can act as inhibitors for certain enzymes involved in cancer progression:
| Compound | Target Enzyme | IC50 (μM) |
|---|---|---|
| 2-methyl-N-[...]-benzamide | Alkaline Phosphatase | 0.420 ± 0.012 |
| Similar Oxadiazole Derivative | HSET (KIFC1) | Micromolar Range |
These findings suggest that the compound may also contribute to anticancer effects through enzyme inhibition .
Case Studies
Several case studies highlight the efficacy of oxadiazole derivatives in preclinical settings:
- Zhang et al. Study : This study synthesized a series of oxadiazole derivatives and screened them for anticancer activity using TRAP PCR-ELISA assays. The most potent compound showed an IC50 value lower than standard chemotherapeutics .
- Arafa et al. Study : In this research, multiple oxadiazole derivatives were synthesized and evaluated for cytotoxicity using MTT assays. The study concluded that certain derivatives demonstrated significantly higher potency than established drugs like erlotinib .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzamide Core
2-Bromo-N-[(3-Methyl-1,2,4-Oxadiazol-5-yl)Methyl]Benzamide
- Structure : The benzamide core has a bromine substituent at the 2-position instead of a methyl group.
- Key Differences :
4-Methoxy-N-[(3-Methyl-1,2,4-Oxadiazol-5-yl)Methyl]Benzamide
- Structure : A methoxy group replaces the methyl group at the benzamide's 4-position.
- Similar molecular weight (247.25 g/mol) but altered logP values due to polarity differences .
3-Cyano-N-[(3-Methyl-1,2,4-Oxadiazol-5-yl)Methyl]Benzamide
- Structure: A cyano group at the 3-position of the benzamide.
- Key Differences: The cyano group’s strong electron-withdrawing effect may alter electronic distribution, affecting interactions with biological targets .
Heterocycle Modifications
N-[(2,3-Dihydro-2-Methyl-3-Oxo-1,2,4-Thiadiazol-5-yl)-4-Methylbenzamide
- Structure : Replaces the oxadiazole with a thiadiazole ring (sulfur instead of oxygen).
- Key Differences :
BTRX-335140 (Clinical-Stage KOR Antagonist)
- Structure: Incorporates the 3-methyl-1,2,4-oxadiazole moiety into a quinoline scaffold.
- Key Differences :
Linker and Functional Group Variations
N-[2-[(3,5-Dichloro-2-Pyridinyl)Amino]Ethyl]-2-[[(3-Methyl-1,2,4-Oxadiazol-5-yl)Methyl]Thio]-Benzamide
- Structure : Features a thioether linkage instead of an amide bond.
- Key Differences :
4-Chloro-N-(4-(4-(3-Methyl-1,2,4-Oxadiazol-5-yl)-5-(Trifluoromethyl)-1H-Pyrazol-1-yl)Phenyl)Benzamide
Research Findings and Data Tables
Table 1: Structural and Physicochemical Comparison
Q & A
Q. What are the standard synthetic protocols and characterization techniques for 2-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide?
The synthesis typically involves coupling reactions between acyl chlorides and amines. For example, benzamide derivatives are synthesized via nucleophilic substitution of acyl chlorides with amine-containing intermediates under reflux conditions in anhydrous solvents like dichloromethane or tetrahydrofuran . Characterization includes:
- TLC for purity assessment.
- Melting point determination to verify crystallinity.
- Spectroscopy :
- ¹H/¹³C NMR (400 MHz) to confirm substituent positions and integration ratios .
- FTIR (KBr pellet) to identify carbonyl (C=O, ~1650–1700 cm⁻¹) and oxadiazole ring vibrations (C=N, ~1600 cm⁻¹) .
- Mass spectrometry (e.g., ESI-MS) for molecular ion confirmation .
Q. What are the primary biological targets and assays used to evaluate this compound?
Oxadiazole-containing benzamides are often screened for antimicrobial and antitumor activity. Key assays include:
- Antibacterial : Minimum inhibitory concentration (MIC) against Gram-positive/negative strains (e.g., S. aureus, E. coli) .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Enzyme inhibition : Fluorescence-based assays targeting bacterial phosphopantetheinyl transferases (PPTases), which are critical for fatty acid biosynthesis .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize side products during synthesis?
Key factors include:
- Leaving group efficiency : Acyl chlorides react faster than esters due to better leaving-group ability (Cl⁻ vs. OR⁻) .
- Temperature control : Elevated temperatures (e.g., 80–100°C) promote cyclization but may degrade heat-sensitive intermediates. Microwave-assisted synthesis can enhance yield and reduce time .
- Catalysts : Use of DMAP (4-dimethylaminopyridine) to accelerate amide bond formation .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular docking (e.g., AutoDock Vina) to model binding to PPTase active sites, focusing on hydrogen bonding with oxadiazole nitrogen and hydrophobic interactions with the methylbenzamide group .
- DFT calculations (e.g., B3LYP/6-31G*) to analyze frontier molecular orbitals (HOMO-LUMO gaps), which correlate with reactivity and stability .
Q. How do structural modifications (e.g., substituent variations) affect bioactivity?
- Oxadiazole ring substitution : Electron-withdrawing groups (e.g., Cl, CF₃) at the 3-methyl position enhance antibacterial potency by increasing electrophilicity .
- Benzamide methylation : A 2-methyl group improves lipid solubility, enhancing membrane permeability in cancer cell assays .
Data Contradictions and Resolution
Q. Discrepancies in reported IC₅₀ values across studies: How to address them?
- Source variation : Cell line heterogeneity (e.g., MCF-7 vs. MDA-MB-231) and assay protocols (e.g., serum concentration in media) significantly impact results. Standardize using CLSI guidelines for reproducibility .
- Solubility factors : DMSO concentration >1% may artificially lower IC₅₀. Use β-cyclodextrin as a solubilizing agent for hydrophobic compounds .
Methodological Best Practices
Q. How to validate purity for in vivo studies?
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and ≥95% purity threshold .
- Elemental analysis : Match experimental vs. theoretical C/H/N ratios within ±0.3% .
Q. Strategies for stable isotope labeling to track metabolic pathways
- ¹³C-labeling : Introduce ¹³C at the benzamide carbonyl group via isotopically enriched acetic anhydride in synthesis .
- LC-MS/MS : Monitor labeled metabolites in bacterial lysates using MRM (multiple reaction monitoring) mode .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
